molecular formula C17H13N3O3 B2792247 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide CAS No. 852367-99-8

2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide

Cat. No.: B2792247
CAS No.: 852367-99-8
M. Wt: 307.309
InChI Key: SHDBJZWJLGSQBS-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide is a synthetic indole derivative offered for research purposes. Compounds based on the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold are of significant interest in medicinal chemistry due to their demonstrated biological potential . This compound is structurally related to a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that have been patented for their antitumor activity, showing efficacy against solid tumors, including those of the colon and lung . The indole nucleus is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities. Research on indole derivatives has documented their antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties, making them a versatile scaffold for developing new therapeutic agents . Specifically, the presence of a benzamide moiety linked to the indole core may contribute to its research value, as similar molecular frameworks are being explored for their ability to interact with key biological targets. This includes potential mechanisms such as enzyme inhibition, which is a common approach in the development of anticancer and antimicrobial agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new oncological and infectious disease pathways. Please Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application.

Properties

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-16(22)11-6-2-4-8-14(11)20-17(23)15(21)12-9-19-13-7-3-1-5-10(12)13/h1-9,19H,(H2,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDBJZWJLGSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The compound participates in coupling reactions due to its reactive amide group. Key methods include:

Carbodiimide-Mediated Coupling

  • Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

  • Conditions : Room temperature in DMF or dichloromethane (DCM)

  • Example : Coupling with 2,3-dihydro-1H-inden-4-amine to form derivatives with enhanced bioactivity .

  • Mechanism : Activation of the carboxylic acid (from precursor compounds) to form an O-acylisourea intermediate, which reacts with amines to form stable amides .

Thiobenzamide-Based Cyclization

  • Reagents : Primary or secondary thiobenzamides

  • Conditions : Stirred in DMF at room temperature for 5–12 hours

  • Outcome : Forms thiazole intermediates that rearrange into indole-2-one derivatives .

Oxidation of the Indole Ring

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Conditions : Acidic or neutral media at elevated temperatures (50–80°C)

  • Product : Oxindole derivatives via oxidation of the indole C2–C3 double bond .

Reduction of the Ketone Group

  • Reagents : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Anhydrous ether or THF at 0–25°C

  • Product : Alcohol derivatives, though this reaction is less common due to competing indole ring reactivity .

N-Alkylation/Arylation

  • Reagents : Alkyl/aryl halides (e.g., 4-chlorobenzyl bromide)

  • Conditions : Sodium hydride (NaH) in DMSO at 50–70°C

  • Example : Introduction of a 4-chlorobenzyl group at the indole nitrogen to modulate pharmacokinetic properties .

Halogenation

  • Reagents : Oxalyl chloride (for acid chloride formation)

  • Conditions : Ethyl ether or THF at −10°C to 25°C

  • Product : Activated intermediates for nucleophilic acyl substitution .

Base-Catalyzed Rearrangement

  • Reagents : Triethylamine (TEA) or N-methylmorpholine

  • Conditions : Aqueous/organic biphasic systems

  • Outcome : Rearrangement of thiazole intermediates to isoindigo derivatives under basic conditions .

Biological Activity-Driven Modifications

The compound’s antitumor properties (notably against colon and lung cancers) have spurred derivatization efforts:

Modification Reagents/Conditions Biological Outcome
Side-chain elongation Ethylenediamine derivatives in DCMEnhanced binding to tubulin
Aromatic substitution 4,6-dimethylpyridinyl groupsImproved solubility and bioavailability

Mechanistic Insights

  • The indole’s electron-rich C3 position facilitates electrophilic substitutions, while the oxoacetamido group enables nucleophilic attacks at the carbonyl carbon.

  • Steric hindrance from the benzamide moiety often directs reactivity toward the indole ring rather than the amide group .

Industrial and Pharmacological Relevance

  • Scale-up Synthesis : Optimized in continuous flow reactors using DMF or acetonitrile for high-throughput production .

  • Drug Development : Derivatives show IC₅₀ values <1 μM against HT-29 (colon cancer) and A549 (lung cancer) cell lines .

Scientific Research Applications

Antitumor Activity

Mechanism of Action
The compound has been identified as having significant antitumor activity, especially against solid tumors such as colon and lung cancers. The mechanism largely involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Research indicates that the compound interacts with specific cellular pathways that are crucial for tumor growth and survival, thereby exhibiting cytotoxic effects on various cancer cell lines.

Case Studies and Research Findings

  • Colon Cancer : A study highlighted that 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide derivatives demonstrated potent activity against colon carcinoma cell lines. In vitro assays using the MTT method showed a marked reduction in cell viability after treatment with the compound, indicating its potential as a therapeutic agent for colorectal cancer .
  • Lung Cancer : Similar findings were reported in lung carcinoma models, where the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents. The efficacy was evaluated through various assays that measured apoptosis and cell cycle arrest, further supporting its role as a promising candidate for lung cancer therapy .

Pharmacological Properties

Dosage and Administration
The pharmacological profile suggests that the compound can be administered in doses ranging from 0.01 mg to 1 g/kg body weight daily, with a preferred regimen between 1 mg to 500 mg/kg depending on the patient's condition and response to treatment. Routes of administration include oral, intravenous, intramuscular, or subcutaneous methods .

Comparative Efficacy

Tumor Type Cell Line Tested Cytotoxicity Assay Method Efficacy Observed
Colon CancerHT29MTTSignificant reduction in viability
Lung CancerH460MMTTComparable efficacy to existing treatments
Gastric CarcinomaMKN-45MTTInduced apoptosis in treated cells

Mechanism of Action

The mechanism of action of 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide with structurally or functionally related indole-based benzamide derivatives.

Compound Name Key Structural Features Biological Activity Therapeutic/Experimental Relevance References
This compound Benzamide + oxoacetamido + indole Potential MAO-A inhibition; receptor modulation (e.g., CB2) Investigated for neurological disorders (e.g., depression, Parkinson’s)
N-[2-(1H-Indol-3-yl)ethyl]benzamide Benzamide + ethyl linker + indole (no oxoacetamido) Blocks melatonin-induced synchronization in Plasmodium falciparum Antimalarial research; disrupts parasite circadian rhythms
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide Oxoacetamido + indole + bulky adamantane/furan substituents CB2 receptor ligand (Ki = 6.2 nM) Pain/inflammation research; PET imaging probe development
Indoramin (N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide) Benzamide + piperidinyl + ethyl-indole α1-adrenergic receptor antagonist Marketed antihypertensive (Baratol®); withdrawn due to side effects
2-[2-(2-Acetamidophenyl)-2-oxoacetamido] derivatives Oxoacetamido + acetamidophenyl substituents MAO-A inhibitors (IC50 < 100 nM) Neuroprotective applications; selective MAO-A targeting
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Hexanamide + ethyl-indole (no benzamide/oxoacetamido) Disrupts Plasmodium melatonin signaling Antiparasitic candidate; inhibits parasite proliferation

Structural and Functional Analysis

Core Scaffold Modifications: The oxoacetamido group in this compound distinguishes it from simpler indole-benzamide analogs (e.g., N-[2-(1H-Indol-3-yl)ethyl]benzamide). Bulky substituents (e.g., adamantane in ’s CB2 ligand) increase lipophilicity and receptor affinity but may reduce solubility. In contrast, the unsubstituted benzamide in the target compound balances hydrophobicity and bioavailability .

Biological Target Specificity: MAO-A Inhibition: The target compound shares structural motifs with α-ketoamide derivatives (), which exhibit MAO-A selectivity. Receptor Modulation: Unlike Indoramin (α1-adrenergic antagonist) or the CB2 ligand in , the target compound’s oxoacetamido group may favor interactions with oxidoreductases or serotoninergic receptors .

Antiparasitic Activity :

  • N-[2-(1H-Indol-3-yl)ethyl]benzamide () lacks the oxoacetamido group but shows antimalarial activity by disrupting melatonin signaling in Plasmodium. The target compound’s additional oxoacetamido moiety could enhance binding to parasite enzymes, though this remains untested .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs coupling reagents like DIC/OxymaPure, as used for analogous α-ketoamide derivatives (). This method ensures high yields and purity, critical for pharmacological studies .

Key Research Findings and Gaps

  • MAO-A Selectivity : Derivatives with oxoacetamido groups (e.g., ) show IC50 values < 100 nM for MAO-A, suggesting the target compound could share this profile. However, enzymatic assays are needed to confirm .
  • CB2 Receptor Affinity: Fluorinated indol-3-yl-oxoacetamides () achieve sub-nanomolar Ki values, highlighting the impact of halogenation. The target compound’s non-fluorinated structure may result in lower affinity .
  • Toxicity : Safety data for 2-(1-benzyl-1H-indol-3-yl)-2-oxoacetamide () indicate moderate toxicity (e.g., respiratory irritation), suggesting the target compound’s safety profile requires evaluation .

Biological Activity

2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide, a compound derived from the indole framework, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action supported by various research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from indole derivatives. The key reaction includes the formation of the amide bond between an indole-derived acetamide and a benzamide moiety. Various synthetic routes have been reported, including those utilizing coupling agents like PyBOP or HATU for efficient amide bond formation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. According to a patent report, this compound has shown efficacy against solid tumors, particularly colon and lung cancers . The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including modulation of apoptotic proteins and interference with cell cycle progression.

Table 1: Antitumor Activity Against Various Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
A-549 (Lung Cancer)22.09
MCF-7 (Breast Cancer)6.40
HCT116 (Colon Cancer)Not reported

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. Studies suggest that it may inhibit key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

Several case studies have documented the use of indole derivatives in clinical settings, highlighting their therapeutic potential:

  • Case Study on Colon Adenocarcinoma : A study utilized a library of indole derivatives, including this compound, to evaluate their effects on colon adenocarcinoma cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Translational Research : Another study focused on translating findings from in vitro assays to potential clinical applications, emphasizing the need for further investigation into dosage optimization and pharmacokinetics for effective therapeutic outcomes .

Comparative Analysis with Other Indole Derivatives

Indole derivatives are known for their diverse biological activities. A comparative analysis shows that while many indole-based compounds exhibit anticancer properties, this compound stands out due to its specific targeting capabilities and lower IC50 values against certain cancer cell lines.

Table 2: Comparison of Biological Activities of Indole Derivatives

CompoundAnticancer ActivityOther Activities
This compoundStrong (IC50 as low as 6.40 µg/mL)Antioxidant properties
Indole-3-carbinolModerateAnti-inflammatory
5-FluorouracilVariableChemotherapy agent

Q & A

Q. What are the common synthetic routes for 2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling indole-derived α-keto acids with benzamide precursors. A representative approach includes:

  • Reagent Selection : Use carbodiimide coupling agents (e.g., DIC) with OxymaPure to activate the α-keto acid intermediate, minimizing racemization .
  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF) at 100°C for 2–4 hours, monitored via TLC (silica gel, hexane/EtOAc eluent) .
  • Purification : Recrystallization from methanol or ethanol to isolate the product, with yields improved by slow cooling .
  • Optimization : Adjusting molar ratios (1:1.2 for acid:benzamide) and using anhydrous conditions enhance efficiency. Side products (e.g., unreacted starting materials) are minimized by iterative TLC analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Critical for confirming indole proton signals (δ 10.5–11.5 ppm for NH) and aromatic/amide protons. Integration ratios validate substituent positions .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and α-keto C=O) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, ensuring molecular weight accuracy .
  • X-ray Crystallography : For crystalline derivatives, SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .

Q. What safety protocols should be followed during synthesis and handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for solvent handling .
  • Spill Management : Neutralize acidic/by-product residues with sodium bicarbonate before disposal .
  • First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Grid parameters should focus on binding pockets (e.g., 5-HT2A receptor’s orthosteric site) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .
  • QSAR Modeling : Correlate structural features (e.g., indole substituents) with activity data to guide synthetic modifications .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, discrepancies in MAO-A inhibition may arise from enzyme source variations (human vs. recombinant) .
  • Dose-Response Validation : Re-test ambiguous compounds using standardized assays (e.g., fluorescence-based MAO kits) with triplicate measurements .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies, controlling for variables like solvent (DMSO vs. ethanol) .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : Poor crystal growth due to flexible amide bonds. Solutions:
    • Co-crystallization : Add small-molecule additives (e.g., triethylamine) to stabilize conformers .
    • Temperature Gradients : Use slow evaporation at 4°C with mixed solvents (e.g., chloroform/methanol) .
  • Data Collection : For twinned crystals, employ SHELXL’s TWIN command to refine structures. High-resolution synchrotron data (≤1.0 Å) improves accuracy .

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